Cas no 85-52-9 (2-Benzoylbenzoic acid)
2-Benzoylbenzoic acid Properties
Names and Identifiers
-
- 2-Benzoylbenzoic acid
- 2-Beznoylbenzoic acid
- 2-Carboxybenzophenone
- Benzophenone-2-carboxylic acid~2-Carboxybenzophenone
- o-Benzoylbenzoicacid
- 1-carboxy-2-phenylcarbonylbenzene
- 2-benzoyl-benzoicaci
- benzoylbenzoic acid
- carboxybenzophenone
- OBBA
- o-benzoyl-benzoicaci
- ortho-benzoyl benzoic acid
- RARECHEM AL BO 1426
- skp10a
- Benzophenone-2-carboxylic Acid
- Benzoicacid, o-benzoyl- (8CI)
- 2-Benzoquinonecarboxylic acid
- Benzophenone-2-carbonic acid
- NSC 6646
- SKP 10AT
- o-Carboxybenzophenone
- Benzophenone-2-carboxylicacid
- Ortho-benzoylbenzoic acid
- SKP 10A
- o-Benzoylbenzoic acid
- Benzoic acid, 2-benzoyl-
- Benzoic acid, o-benzoyl-
- 2-(phenylcarbonyl)benzoic acid
- 2-BenzoYl-Benzoic Acid
- FGTYTUFKXYPTML-UHFFFAOYSA-N
- 1N20Y812XW
- 2-Benzoylbenzoic ac
- SR-01000596918-1
- Benzoylbenzoesaure
- BB 0220554
- InChI=1/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17
- LS-36099
- MFCD00002472
- E80960
- BBL007937
- Oprea1_391180
- IDI1_010292
- NSC-6646
- FT-0611294
- CHEMBL196812
- 2-BENZOQUINONECARBOXYLIC ACID [HSDB]
- EU-0033235
- (pR)-2-Benzoylbenzoic acid
- (pS)-2-Benzoylbenzoic acid
- EINECS 201-612-2
- NSC6646
- Benzoic acid, benzoyl-
- AKOS000118995
- UNII-1N20Y812XW
- CS-0070866
- CCG-202854
- o-benzoyl benzoic acid
- benzoyl benzoic acid
- STR03489
- Q-200252
- HSDB 5249
- B0103
- AG-205/01795007
- SR-01000596918
- 85-52-9
- AC-2859
- DTXSID6058924
- EN300-19131
- SCHEMBL76332
- HMS1424O05
- STK387490
- IFLab1_004537
- AI3-15222
- 2-benzoyl benzoic acid
- 2-Benzoylbenzoic acid, 98%
- 2-benzoylbenzoesyre
- 27458-06-6
- BRN 1107841
- o-benzoyl-benzoic acid
- F0902-7613
- BDBM50174202
- Q27252633
- 4-10-00-02977 (Beilstein Handbook Reference)
- 0-benzoyl benzoic acid
- Z104472890
- 2-Benzoylbenzoic acid (ACI)
- Benzoic acid, o-benzoyl- (8CI)
- NS00022843
- DB-323740
- 2-BenzoylbenzoicAcid
- +Expand
-
- MFCD00002472
- FGTYTUFKXYPTML-UHFFFAOYSA-N
- 1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17)
- O=C(C1C(C(C2C=CC=CC=2)=O)=CC=CC=1)O
- 1107841
Computed Properties
- 226.06300
- 1
- 3
- 3
- 226.063
- 17
- 292
- 0
- 0
- 0
- 0
- 0
- 1
- 2.3
- nothing
- 0
- 54.4
Experimental Properties
- 2.61580
- 54.37000
- 1.5767 (estimate)
- 257-265 °C(lit.)
- 128.0 to 131.0 deg-C
- 257°C
- Powder
- It is easily soluble in ethanol and ether, soluble in hot benzene and lye, and precipitated in acid.
- 1.2022 (rough estimate)
2-Benzoylbenzoic acid Security Information
- GHS07
- DG3600000
- 2
- S26-S36-S37/39
- R36/37/38
- Xi
- NONH for all modes of transport
- H303-H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- warning
- Store at room temperature
- 36/37/38
- Warning
- Yes
2-Benzoylbenzoic acid Customs Data
- 2918300090
-
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2-Benzoylbenzoic acid Price
2-Benzoylbenzoic acid Synthesis
Synthetic Circuit 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Synthetic Circuit 2
Synthetic Circuit 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Synthetic Circuit 4
Synthetic Circuit 5
1.2 Reagents: Hydrochloric acid Solvents: Water
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C
Synthetic Circuit 10
Synthetic Circuit 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Synthetic Circuit 15
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 14, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Synthetic Circuit 21
Synthetic Circuit 22
Synthetic Circuit 23
Synthetic Circuit 24
Synthetic Circuit 25
2-Benzoylbenzoic acid Raw materials
- Benzaldehyde
- Anisole
- 2-Methylbenzophenone
- 4-phenyl-1H-2,3-benzoxazin-1-one
- Isoquinoline, 4-phenyl-
- N-Methoxybenzamide
- Benzoyl azide, 2-benzoyl-
- Benzamide, N-(1-methylethoxy)-
- 1,2-Benzenedicarbonyldiazide
- Benzeneacetic acid,2-carboxy-a-oxo-
- Lithium, (2-carboxyphenyl)-, lithium salt (1:1)
- phenyllithium
- Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 7,8-dibromo-4b,10a-dihydro-4b-phenyl-, cis-
- Methyl 2-benzoylbenzoate
- 2-Benzylbenzoic acid
-
- Lithium, [2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)phenyl]-
- Aluminum, triphenyl-
- Phenylboronic acid
- Benzoyl chloride
2-Benzoylbenzoic acid Preparation Products
2-Benzoylbenzoic acid Suppliers
2-Benzoylbenzoic acid Related Literature
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1. Induced circular dichroism of chiral amine–benzoylbenzoic acid systemsShunsuke Takenaka,Masayuki Ako,Takahiro Kotani,Akitoshi Matsubara,Nüchiro Tokura J. Chem. Soc. Perkin Trans. 2 1978 95
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2. Solvent effects on circular dichroism induced in aroylarenecarboxylic acids by optically active aminesNiichiro Tokura,Toshikazu Nagai,Shunsuke Takenaka,Takumi Oshima J. Chem. Soc. Perkin Trans. 2 1974 337
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3. Induced circular dichroism. Part III. Chiroptical properties and ionpair equilibria in 2-benzoylbenzoic acid–amphetamineShunsuke Takenaka,Keizo Kondo,Niichiro Tokura J. Chem. Soc. Perkin Trans. 2 1975 1520
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4. Relative abundance of racemic and meso-diastereoisomers of 3,3′-diphenylbiphthalid-3-yl arising from the corresponding chemically and photochemically generated free radicalsMichel Pfau,Francis Gobert,Jean-Claude Gramain,Marie-France Lhomme J. Chem. Soc. Perkin Trans. 1 1978 509
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5. Index of subjects, 1974
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6. Aspects of tautomerism. Part I. Environmental and substituent effects on the tautomerism of o-benzoyl benzoic acidsM. V. Bhatt,K. M. Kamath J. Chem. Soc. B 1968 1036
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7. Induced circular dichroism. Part II. Induced circular dichroism of the 2-benzoylbenzoic acid–amphetamine system in ethereal solventsShunsuke Takenaka,Keizo Kondo,Niichiro Tokura J. Chem. Soc. Perkin Trans. 2 1974 1749
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Chaorui Li,Jun Hai,Siliang Li,Baodui Wang,Zhengyin Yang Nanoscale 2018 10 8667
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B. H. Chase,D. H. Hey J. Chem. Soc. 1952 553
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10. Action of base on non-enolisable carbonyl compounds. Part II. Cleavage of some anthraquinonesD. G. Davies,Philip Hodge J. Chem. Soc. C 1971 3158